5-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-amino-1-(2-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-3-8(2)6-12-7-9(11)4-5-10(12)13/h4-5,7-8H,3,6,11H2,1-2H3 |
InChI Key |
DSTGKGQGIQTCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Keto Amides
- Synthesis of N-(2-methylbutyl)-β-ketoamide :
- React acetoacetic acid with 2-methylbutylamine in dry tetrahydrofuran (THF) under reflux (12 h).
- Yield: ~75% (isolated via column chromatography).
- Acid-catalyzed cyclization :
- Treat the β-ketoamide with polyphosphoric acid (PPA) at 120°C for 4 h.
- Mechanism: Intramolecular cyclization forms the 1,2-dihydropyridin-2-one core.
- Yield: 62% (unoptimized).
Key Data :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | THF, reflux | N-(2-methylbutyl)-β-ketoamide | 75 |
| 2 | PPA, 120°C | 1-(2-methylbutyl)-1,2-dihydropyridin-2-one | 62 |
- Direct introduction of the 2-methylbutyl group via amide formation.
- Scalable with minimal byproducts.
- Requires post-cyclization amination for the 5-amino group.
Multicomponent Reaction (Modified Hantzsch Synthesis)
- Reaction components :
- Ethyl acetoacetate (1.0 equiv.), 2-methylbutylamine (1.2 equiv.), ammonium acetate (2.0 equiv.), and paraformaldehyde (1.5 equiv.).
-
- Stir in ethanol at 80°C for 8 h under nitrogen.
- Mechanism: Condensation forms the dihydropyridinone ring via enamine intermediates.
-
- Purify via recrystallization (ethanol/water).
- Yield: 58% (crude), 45% (purified).
Key Data :
| Component | Role | Equiv. |
|---|---|---|
| Ethyl acetoacetate | β-Keto ester | 1.0 |
| 2-Methylbutylamine | Alkylating agent | 1.2 |
| Ammonium acetate | Amino source | 2.0 |
- Single-pot synthesis with inherent regioselectivity.
- Ammonium acetate introduces the 5-amino group in situ.
- Moderate yields due to competing side reactions.
Alkylation of Pre-formed Dihydropyridinone Core
- Synthesis of 5-nitro-1,2-dihydropyridin-2-one :
- Nitrate 1,2-dihydropyridin-2-one using HNO₃/H₂SO₄ at 0°C.
- Yield: 70% (isolated as yellow crystals).
-
- Catalytic hydrogenation (H₂, Pd/C, methanol) converts nitro to amino.
- Yield: 85%.
-
- React 5-amino-1,2-dihydropyridin-2-one with 2-methylbutyl bromide in dimethylformamide (DMF) using K₂CO₃.
- Yield: 50% (due to competing O-alkylation).
Key Data :
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C | 5-Nitro-1,2-dihydropyridin-2-one | 70 |
| 2 | H₂, Pd/C, MeOH | 5-Amino-1,2-dihydropyridin-2-one | 85 |
| 3 | 2-methylbutyl bromide, K₂CO₃ | Target compound | 50 |
- High-purity intermediates.
- Flexibility in functional group introduction.
- Low efficiency in N-alkylation step.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Pros | Cons |
|---|---|---|---|---|
| Cyclization of β-keto amides | Acid-catalyzed cyclization | 62 | Scalable, direct N-substitution | Requires post-amination |
| Multicomponent reaction | Condensation | 45 | Single-pot, in situ amination | Moderate yield |
| Alkylation of pre-formed core | N-Alkylation | 50 | High intermediate purity | Low N-alkylation efficiency |
Advanced Techniques from Literature
Enzymatic Resolution (Hypothetical)
- Employ lipases or transaminases for enantioselective synthesis (PMC10574582).
- Potential for >90% enantiomeric excess (ee) under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while substitution reactions can produce a variety of substituted amino-pyridinones.
Scientific Research Applications
5-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects on Lipophilicity: The 2-methylbutyl group in the target compound is a branched alkyl chain, likely increasing lipophilicity compared to polar substituents like methoxymethyl (logP reduction due to ether oxygen) .
- Impact of Additional Functional Groups: The dimethylaminoethyl substituent (e.g., in CAS 1500544-98-8) introduces a basic nitrogen, which could improve aqueous solubility and enable salt formation . Sulfoxide-containing analogs (e.g., CAS 1936360-03-0) may exhibit unique redox properties or hydrogen-bonding capabilities .
Discrepancies and Limitations
- Molecular Weight Variations: Two entries for 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one list differing molecular weights (174.21 vs. 154.17 ). This discrepancy may arise from hydration states or data entry errors.
- Missing Data : Key parameters like melting/boiling points, solubility, and biological activity are absent in most cases, limiting direct comparisons.
Biological Activity
5-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridinone ring with an amino group at the 5-position and a branched alkyl chain (2-methylbutyl) at the 1-position. Its molecular formula is with a molecular weight of approximately 196.25 g/mol. The unique structure contributes to its reactivity and biological properties.
Research indicates that 5-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to anti-inflammatory and anticancer effects.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream biological processes.
- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent against various pathogens, indicating its role in infection control .
Anticancer Properties
Several studies have explored the anticancer effects of this compound. For example:
- Cell Viability Assays : In vitro studies using human leukemia cells (CCRF-CEM) demonstrated that 5-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one significantly reduced cell viability at concentrations ranging from 5 to 50 µM over 72 hours .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic pathways, suggesting potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial research:
- Inhibition of Pathogens : Laboratory studies indicated effective inhibition against various bacterial strains, highlighting its potential as an antibiotic alternative.
- Synergistic Effects : When combined with conventional antibiotics, it exhibited synergistic effects that enhanced overall antimicrobial efficacy .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Efficacy Study :
- Objective : To determine the antimicrobial activity against resistant bacterial strains.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
- Results : The compound showed effective inhibition against several resistant strains, indicating its potential as a novel antimicrobial agent.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one | Similar dihydropyridine structure but different alkyl chain configuration | Different biological activity profile |
| 3-Amino-1-cyclopentan-1-ol | Contains an amino group but lacks the dihydropyridinone ring | Different heterocyclic framework |
| 4-Amino-5-methylpyrimidin-2(1H)-one | Features an amino group but is based on a pyrimidine structure | Different chemical reactivity |
Q & A
Q. What are the established synthetic routes for 5-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one, and what purification methods are recommended?
Answer: The compound is typically synthesized via solution-phase reactions, starting with condensation of substituted pyridine precursors with 2-methylbutylamine under reflux conditions. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Characterization via - and -NMR ensures purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer: Key methods include:
- NMR spectroscopy : -NMR (400 MHz, DMSO-d6) to confirm substitution patterns (e.g., δ 6.2–7.1 ppm for dihydropyridinone protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 211.1215) .
- X-ray crystallography : For resolving tautomeric ambiguities (e.g., enol-keto equilibria) using single-crystal data .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Answer: Use standardized in vitro models such as enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Cell viability assays (MTT or resazurin) should accompany these to rule off-target cytotoxicity. Positive controls (e.g., staurosporine for kinase inhibition) are essential .
Q. What are the recommended storage conditions to maintain compound stability?
Answer: Store desiccated at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Stability studies (HPLC monitoring over 6 months) show <5% degradation under these conditions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Answer: Employ isotopic labeling (e.g., -tagged amines) to track regioselectivity. Kinetic studies (UV-Vis monitoring at 280 nm) and DFT calculations (B3LYP/6-31G*) can model transition states and activation barriers .
Q. How should researchers address contradictions in spectral data (e.g., unexpected tautomeric forms)?
Answer: Tautomerism (e.g., 1,2-dihydropyridinone vs. pyridinol forms) can be resolved via variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) and X-ray crystallography. Conflicting MS fragments may indicate byproducts; use preparative TLC to isolate and identify impurities .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
Answer: Systematically modify substituents (e.g., 2-methylbutyl chain length) and evaluate bioactivity changes. Molecular docking (AutoDock Vina) against target proteins (e.g., PDB: 2P2) identifies critical binding interactions (e.g., hydrogen bonding with His87) .
Q. How can stereochemical outcomes be controlled during synthesis?
Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) enforce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Q. What computational approaches predict the compound’s solubility and partition coefficient (logP)?
Answer: Use COSMO-RS simulations (via Turbomole) for solubility in aqueous/organic solvents. logP values are calculated via atomic contribution methods (e.g., XLogP3) validated against experimental shake-flask data .
Q. How can in silico toxicity profiling guide safe handling protocols?
Answer: Tools like ProTox-II predict hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity (Ames test models). Cross-validate with in vitro micronucleus assays for genotoxicity risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
